molecular formula C15H12N2O3S2 B5914512 2-(benzylthio)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide

2-(benzylthio)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide

Cat. No. B5914512
M. Wt: 332.4 g/mol
InChI Key: BCLFSFWDRWVFSC-UHFFFAOYSA-N
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Description

2-(benzylthio)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide is a chemical compound that belongs to the class of thieno[3,2-b]pyridine derivatives. This compound has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 2-(benzylthio)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting the activity of certain enzymes, such as proteases and kinases. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(benzylthio)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, the compound has been studied for its potential use as an anti-viral agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(benzylthio)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide in lab experiments is its potential to inhibit the activity of various enzymes, which may be useful in drug discovery and development. However, one limitation is that the exact mechanism of action of the compound is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 2-(benzylthio)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer activities and explore its potential use in the treatment of these diseases. Another direction is to study the compound's potential as an anti-viral agent and its use in the development of new antiviral drugs. Additionally, further research may be needed to fully understand the mechanism of action of the compound and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2-(benzylthio)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide has been reported in the literature. The synthesis involves the reaction of 2-(benzylthio)-4,5-dihydrothieno[3,2-b]pyridine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.

Scientific Research Applications

2-(benzylthio)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide has been studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential use as an inhibitor of various enzymes, including proteases and kinases.

properties

IUPAC Name

2-benzylsulfanyl-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c16-14(20)11-12-13(9(18)6-10(19)17-12)22-15(11)21-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,16,20)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLFSFWDRWVFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C3=C(S2)C(=CC(=O)N3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-5,7-dihydroxythieno[3,2-b]pyridine-3-carboxamide

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